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Compound of Interest

Compound Name: 1-Pentanethiol

Cat. No.: B094126 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-pentanethiol, a key compound in various chemical and pharmaceutical applications. This

document presents a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance

(NMR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual

representations of experimental workflows and fragmentation pathways.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1-pentanethiol.

Infrared (IR) Spectroscopy
The infrared spectrum of 1-pentanethiol exhibits characteristic absorption bands

corresponding to the vibrations of its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~2957, ~2929, ~2871 Strong
C-H stretching (alkane CH₃

and CH₂)

~2576 Weak S-H stretching (thiol)[1]

~1465 Medium C-H bending (CH₂)

~1240 Medium CH₂ wagging

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1-pentanethiol in CDCl₃ provides detailed information about the

chemical environment of the protons.

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Approx.
Coupling
Constant (J,
Hz)

~2.52 Triplet 2H -CH₂-SH (a) ~7.5

~1.59 Quintet 2H -CH₂-CH₂SH (b) ~7.5

~1.35 Sextet 2H
CH₃-CH₂-CH₂-

(c)
~7.5

~1.31 Triplet 1H -SH ~7.9

~0.90 Triplet 3H CH₃- (d) ~7.3

Structure with Proton Assignments:

The ¹³C NMR spectrum of 1-pentanethiol in CDCl₃ reveals the distinct carbon environments

within the molecule.
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Chemical Shift (δ, ppm) Assignment

~39.5 -CH₂-SH (a)

~33.5 -CH₂-CH₂SH (b)

~30.9 CH₃-CH₂-CH₂- (c)

~22.3 CH₃-CH₂- (d)

~13.9 CH₃- (e)

Structure with Carbon Assignments:

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 1-pentanethiol shows a characteristic

fragmentation pattern.

m/z Relative Intensity (%) Proposed Fragment Ion

104 41 [C₅H₁₂S]⁺• (Molecular Ion)

70 47 [C₅H₁₀]⁺• or [C₄H₆S]⁺•

55 52 [C₄H₇]⁺

47 18 [CH₂SH]⁺

42 100 [C₃H₆]⁺•

41 36 [C₃H₅]⁺

35 3 [SH]⁺

29 25 [C₂H₅]⁺

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.
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Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid 1-pentanethiol.

Methodology: A neat (undiluted) liquid sample of 1-pentanethiol was analyzed using Fourier

Transform Infrared (FTIR) spectroscopy.

Procedure:

A drop of 1-pentanethiol is placed on the surface of a clean, dry salt plate (e.g., NaCl or

KBr).

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

The "sandwich" is mounted in the sample holder of the FTIR spectrometer.

The spectrum is recorded over the range of 4000-400 cm⁻¹.

A background spectrum of the empty salt plates is also recorded and subtracted from the

sample spectrum to eliminate interference from the plates and atmospheric CO₂ and H₂O.
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Sample Preparation

FTIR Analysis

1-Pentanethiol (liquid) Clean Salt Plate
Place drop

Second Salt Plate
Cover

Thin Liquid Film FTIR SpectrometerMount Sample
Record Background

Record Sample Spectrum

Process & Obtain Spectrum

Sample Preparation

NMR Analysis

1-Pentanethiol CDCl3 with TMS
Dissolve

Homogeneous Solution Transfer to NMR Tube NMR SpectrometerInsert Sample
Acquire 1H Spectrum

Acquire 13C Spectrum

Data Processing Final 1H & 13C Spectra
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Primary Fragmentation

Secondary & Alkyl Fragmentation

[C5H12S]+•
m/z = 104

[C4H6S]+•
m/z = 70

- C2H6

[CH2SH]+
m/z = 47

- C4H9•

[SH]+
m/z = 35

- C5H11•

[C4H7]+
m/z = 55

- CH3•

[C3H6]+•
m/z = 42

- C2H4

[C3H5]+
m/z = 41

- CH2

[C2H5]+
m/z = 29

- CH3•

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b094126#spectroscopic-data-for-1-pentanethiol-ir-
nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b094126#spectroscopic-data-for-1-pentanethiol-ir-nmr-mass-spec
https://www.benchchem.com/product/b094126#spectroscopic-data-for-1-pentanethiol-ir-nmr-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b094126?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

